(1E)-1-(3-bromobenzylidene)-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
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Overview
Description
1-[(E)-1-(3-BROMOPHENYL)METHYLIDENE]-4,4,6,8-TETRAMETHYL-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2(1H)-ONE is a complex organic compound with a unique structure that includes a bromophenyl group and a pyrroloquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-1-(3-BROMOPHENYL)METHYLIDENE]-4,4,6,8-TETRAMETHYL-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2(1H)-ONE typically involves multi-step organic reactions. One common method includes the condensation of 3-bromobenzaldehyde with a suitable pyrroloquinoline precursor under acidic or basic conditions to form the desired product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to handle the complex reaction steps. Purification methods such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-[(E)-1-(3-BROMOPHENYL)METHYLIDENE]-4,4,6,8-TETRAMETHYL-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2(1H)-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinoline derivatives.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrazine hydrate, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various functionalized pyrroloquinoline derivatives, which can be further utilized in different applications such as drug development and materials science.
Scientific Research Applications
1-[(E)-1-(3-BROMOPHENYL)METHYLIDENE]-4,4,6,8-TETRAMETHYL-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2(1H)-ONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Explored for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as electronic or photonic materials.
Mechanism of Action
The mechanism of action of 1-[(E)-1-(3-BROMOPHENYL)METHYLIDENE]-4,4,6,8-TETRAMETHYL-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2(1H)-ONE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors or enzymes, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways depend on the specific application and are often studied through biochemical assays and molecular modeling .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds with an indole nucleus, such as indole-3-acetic acid, which have diverse biological activities.
Quinoline Derivatives: Similar compounds with a quinoline core, used in various medicinal and industrial applications.
Uniqueness
1-[(E)-1-(3-BROMOPHENYL)METHYLIDENE]-4,4,6,8-TETRAMETHYL-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2(1H)-ONE is unique due to its combination of a bromophenyl group and a pyrroloquinoline core, which imparts specific chemical reactivity and potential biological activities not commonly found in other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C22H20BrNO |
---|---|
Molecular Weight |
394.3 g/mol |
IUPAC Name |
(3E)-3-[(3-bromophenyl)methylidene]-6,9,11,11-tetramethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-2-one |
InChI |
InChI=1S/C22H20BrNO/c1-13-8-17-14(2)12-22(3,4)24-20(17)18(9-13)19(21(24)25)11-15-6-5-7-16(23)10-15/h5-12H,1-4H3/b19-11+ |
InChI Key |
YNAHWOGRWNTGAF-YBFXNURJSA-N |
Isomeric SMILES |
CC1=CC2=C3C(=C1)/C(=C\C4=CC(=CC=C4)Br)/C(=O)N3C(C=C2C)(C)C |
Canonical SMILES |
CC1=CC2=C3C(=C1)C(=CC4=CC(=CC=C4)Br)C(=O)N3C(C=C2C)(C)C |
Origin of Product |
United States |
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